molecular formula C8H8O5 B8423954 2,3-Di(carboxymethyl)furan

2,3-Di(carboxymethyl)furan

Cat. No. B8423954
M. Wt: 184.15 g/mol
InChI Key: PRHASJYKVJYGEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Di(carboxymethyl)furan is a useful research compound. Its molecular formula is C8H8O5 and its molecular weight is 184.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Di(carboxymethyl)furan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Di(carboxymethyl)furan including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,3-Di(carboxymethyl)furan

Molecular Formula

C8H8O5

Molecular Weight

184.15 g/mol

IUPAC Name

2-[2-(carboxymethyl)furan-3-yl]acetic acid

InChI

InChI=1S/C8H8O5/c9-7(10)3-5-1-2-13-6(5)4-8(11)12/h1-2H,3-4H2,(H,9,10)(H,11,12)

InChI Key

PRHASJYKVJYGEM-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1CC(=O)O)CC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of ethyl 2-(furan-2-yl)-2-hydroxyacetate (11.05 g, 64.5 mmol), trimethylorthoacetate (29.8 mL, 387 mmol) and hexanoic acid (2 mL) in decalin (195 mL) is heated at 180° C. for 12 hours. The reaction is cooled and extracted with methanol to provide a mixture of diester and decalin. This mixture is dissolved in methanol (250 mL), cooled to 0° C., treated with 2 M NaOH (150 mL) and stirred for 12 hours. The methanol is removed and the crude reaction is extracted with ether, and the basic layer is acidified with 6 N HCl and extracted with ethyl acetate. The organic layer is washed with brine, dried and concentrated to give 2,3-di(carboxymethyl)furan.
Quantity
11.05 g
Type
reactant
Reaction Step One
Name
trimethylorthoacetate
Quantity
29.8 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
195 mL
Type
solvent
Reaction Step One
[Compound]
Name
diester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of the product from step b.) (10.9 g, 64 mmol) in decalin (193 ml) was treated with trimethylorthoacetate (48.2 ml, 384 mmol) and hexanoic acid (2.0 ml). Next, the reaction mixture was fitted with a Vigreaux column and heated to 180° C. for 18 hours. Additional hexanoic acid (3×1.5 ml) aliquots of hexanoic acid were added every 2 hours for the first 6 hours of reaction time. Next, the reaction was cooled to 22° C. and extracted with MeOH providing 27 g of a crude mixture of the diester and decalin. This mixture was dissolved in MeOH (250 ml), cooled to 0° C., and treated with 2 M NaOH (150 ml). After 12 hours, the solvent was evaporated and the residue was taken up in 2 N NaOH (100 ml) and washed with ether (2×150 ml). The basic layer was acidified with 4 M HCl to pH 1 and back extracted with EtOAc (4×100 ml). The organic layer was washed with brine, dried (MgSO4) and concentrated providing 6.4 g (54%) of the above subtitle compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
trimethylorthoacetate
Quantity
48.2 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
193 mL
Type
solvent
Reaction Step Three

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